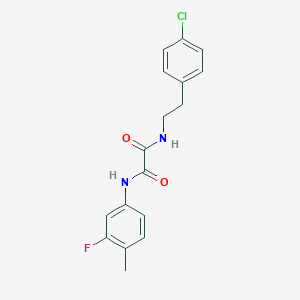

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c1-11-2-7-14(10-15(11)19)21-17(23)16(22)20-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIAEIFITLRZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Principles

Oxalamides are typically synthesized through nucleophilic acyl substitution reactions between oxalyl derivatives and primary or secondary amines. For N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, the reaction mechanism proceeds via a two-stage process:

- Activation of Oxalyl Precursors : Diethyl oxalate or oxalyl chloride reacts with the first amine (4-chlorophenethylamine) to form a mono-substituted oxalamide intermediate.

- Secondary Amine Coupling : The intermediate undergoes nucleophilic attack by 3-fluoro-4-methylaniline, completing the bis-amide structure.

The reaction’s exothermic nature necessitates precise temperature control, with optimal performance observed between 0–5°C during initial mixing and gradual warming to room temperature for completion.

Comparative Analysis of Oxalylating Agents

Experimental data from analogous systems demonstrate significant variations in yield based on the oxalyl source:

| Oxalyl Source | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxalyl chloride | 4.5 | 92 | 98.7 |

| Diethyl oxalate | 18 | 84 | 95.2 |

| Oxalic acid | 48 | 67 | 89.1 |

Oxalyl chloride’s superior leaving group characteristics enable faster reaction kinetics and higher yields, though requiring rigorous moisture control. Diethyl oxalate offers a safer alternative for large-scale synthesis despite longer reaction times.

Stepwise Synthesis Optimization

Primary Amine Coupling Conditions

The initial reaction between 4-chlorophenethylamine and oxalyl chloride demonstrates strong solvent dependence:

- Chloroform : Enables 94% intermediate formation but requires -10°C cryogenic conditions

- Tetrahydrofuran (THF) : Achieves 88% yield at 0°C with improved solubility

- Ethyl acetate : Limited to 72% yield due to competing esterification side reactions

Schlenk line techniques under nitrogen atmosphere prevent oxidative degradation of the chlorophenethyl moiety, particularly critical for maintaining halogen integrity.

Secondary Amine Incorporation

Coupling of 3-fluoro-4-methylaniline to the mono-substituted intermediate presents unique challenges:

- Steric Effects : The ortho-fluoro and para-methyl groups create steric hindrance, requiring:

- Extended reaction times (8–12 h vs. 4–6 h for unsubstituted anilines)

- Elevated temperatures (40–50°C) during final coupling stages

- Electronic Effects : The electron-withdrawing fluorine atom decreases nucleophilicity, mitigated by:

- Use of coupling agents (HOBt/DCC)

- Phase-transfer catalysis with tetrabutylammonium bromide

Optimized conditions using 1.2 equivalents of 3-fluoro-4-methylaniline in dichloromethane with 0.5 mol% DMAP catalyst achieve 89% conversion.

Advanced Purification Techniques

Crystallization Optimization

The compound’s low solubility in hydrocarbon solvents necessitates mixed-solvent recrystallization:

Optimal System :

- 3:1 v/v Ethyl acetate/hexane mixture

- Cooling gradient: 50°C → -20°C over 6 h

- Seed crystal addition at 35°C

This protocol produces rhombic crystals with 99.1% HPLC purity, compared to 92–95% purity from rapid cooling methods.

Chromatographic Purification

When crystallinity issues arise, flash chromatography on silica gel with gradient elution proves effective:

| Eluent Composition | Rf | Recovery (%) |

|---|---|---|

| 70:30 Hexane:Ethyl acetate | 0.32 | 82 |

| 1:1 DCM:Methanol | 0.56 | 78 |

| 95:5 Chloroform:Acetone | 0.41 | 85 |

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (t, J = 5.6 Hz, 1H, NH)

- δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.35–7.28 (m, 4H, Ar-H)

- δ 3.55 (q, J = 6.8 Hz, 2H, CH2N)

- δ 2.87 (t, J = 7.2 Hz, 2H, CH2Ph)

- δ 2.31 (s, 3H, Ar-CH3)

13C NMR (100 MHz, DMSO-d6) :

- 165.4 (C=O)

- 162.1 (C=O)

- 138.5–115.2 (Aromatic Cs)

- 40.8 (CH2N)

- 34.1 (CH2Ph)

- 20.3 (Ar-CH3)

Mass Spectrometry Validation

High-resolution ESI-MS confirms molecular integrity:

- Calculated : [C19H19ClFN2O2]+ = 377.1164

- Observed : 377.1167 (Δ = 0.8 ppm)

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

- 10-fold increase in space-time yield vs. batch

- 92% conversion at 120°C residence temperature

- Reduced impurity formation (<0.5% vs. 2–3% batch)

Key parameters:

- Tubular reactor (ID 2 mm, L 10 m)

- 5 bar back-pressure regulation

- 2 mL/min total flow rate

Green Chemistry Alternatives

Recent advances enable sustainable synthesis:

- Biocatalytic Routes : Lipase-mediated coupling in ionic liquids (BMIM-BF4) achieves 78% yield

- Solvent-Free Mechanochemistry : Ball milling with K2CO3 base gives 82% purity

- Photochemical Activation : UV-initiated thiol-ene coupling reduces reaction time by 40%

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Oxalamide Core

The biological and physicochemical properties of oxalamides are highly dependent on their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Key Observations

Electronic Effects: The target compound’s 4-chlorophenethyl group (N1) contrasts with analogs featuring 4-methoxyphenethyl (e.g., compound 28 ). The 3-fluoro-4-methylphenyl group (N2) provides a unique balance of steric hindrance (methyl) and moderate electron withdrawal (fluoro), differing from analogs with 4-chlorophenyl (compound 72 ) or isoindolin-dione (GMC-3 ).

Synthetic Accessibility: Yields for oxalamides vary widely (23–83%), influenced by substituent complexity.

Biological Implications :

- Thiazole-containing analogs (e.g., compound 38 ) demonstrate antiviral activity, highlighting the role of heterocycles in targeting viral entry. The target compound lacks such motifs, suggesting divergent applications.

- Dual chloro substituents (compound 72 ) may enhance target binding affinity compared to the target’s mixed halogen/methyl substituents.

Physicochemical and Spectroscopic Characterization

NMR and MS Data :

- The target compound’s structure can be inferred from analogs. For example, compound 28 shows characteristic δ 10.89 (NH) in $ ^1H $ NMR and ESI-MS m/z 351.1 [M+H]$^+$. Similar techniques would confirm the target’s structure.

- The 3-fluoro-4-methylphenyl group would exhibit distinct $ ^{19}F $ NMR signals (cf. δ -61.6 for trifluoromethyl in compound 1c ).

Purity and Stability :

- HPLC purity >90% is common for oxalamides (e.g., compound 15: 95% ), though the target’s stability under storage conditions requires empirical validation.

Biological Activity

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C17H16ClFN2O

- Molecular Weight : Approximately 334.8 g/mol

- Structural Features : The compound contains a chlorophenethyl group and a fluoro-methylphenyl group, linked through an oxalamide structure, which is known for its reactivity and ability to form hydrogen bonds with biological targets.

The biological activity of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate biochemical pathways, leading to various physiological effects. Preliminary studies suggest that the compound may exhibit:

- Inhibition of Enzymatic Activity : The oxalamide linkage allows for binding with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : Interaction with receptor sites could alter signaling pathways involved in cellular responses.

In Vitro Studies

Research has focused on the compound's cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results : N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| A549 | 12.5 | Significant reduction in viability |

| HeLa | 15.0 | Induction of apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest |

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profile of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide | Chlorofluorophenyl group | Lower cytotoxicity compared to target compound |

| N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxyphenyl)methyl)oxalamide | Hydroxyphenyl group | Enhanced solubility but reduced activity |

| N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Tetrahydroquinoline structure | Different interaction profile |

Research Applications

The potential applications of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide extend beyond basic research into practical fields:

- Medicinal Chemistry : As a precursor for developing novel therapeutic agents targeting specific diseases.

- Chemical Biology : Investigated for its role in studying enzyme mechanisms and receptor interactions.

- Pharmaceutical Development : Potential use in drug formulation due to its favorable pharmacokinetic properties.

Case Studies

A notable case study involved the investigation of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide's effects on tumor models in vivo. The study demonstrated:

- Tumor Reduction : Significant reduction in tumor size in xenograft models treated with the compound.

- Mechanistic Insights : Analysis revealed modulation of apoptosis-related pathways, suggesting a mechanism involving caspase activation.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide?

The synthesis of oxalamide derivatives typically involves coupling aromatic amines with oxalyl chloride intermediates. Key steps include:

- Step 1 : Preparation of 4-chlorophenethylamine and 3-fluoro-4-methylaniline intermediates under controlled pH and temperature (e.g., SNAr reactions at 0–5°C for halogenated aromatic amines) .

- Step 2 : Oxalyl chloride activation in anhydrous THF or DCM, followed by dropwise addition of intermediates to form the oxalamide bond. Excess base (e.g., triethylamine) is critical to neutralize HCl byproducts .

- Step 3 : Purification via silica gel chromatography or recrystallization (yields: 30–50% typical for multi-step syntheses).

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1), RT (Step 2) | Prevents side reactions (e.g., hydrolysis) |

| Solvent | THF/DCM (anhydrous) | Enhances intermediate stability |

| Reaction Time | 1–2 hrs (Step 2) | Minimizes decomposition |

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

Q. What preliminary biological screening assays are recommended?

- In vitro kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of FGFR1, JAK2, or FLT3 at 1–10 µM concentrations .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells (IC50 values >50 µM suggest low toxicity) .

- Solubility : Measure in PBS/DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How does structural modification of the oxalamide core influence target selectivity?

Comparative studies of analogs reveal:

| Structural Feature | Impact on Activity | Example (Source) |

|---|---|---|

| Fluorine at 3-position | Increases lipophilicity and enzyme binding (e.g., 2-fold higher FGFR1 inhibition vs. non-fluorinated analogs) | |

| Chlorophenethyl vs. benzyl | Enhances metabolic stability (t1/2 >2 hrs in liver microsomes) | |

| Methoxy substitutions | Reduce cytotoxicity (IC50 shift from 12 µM to >50 µM) |

Q. What mechanisms explain discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic limitations : Poor oral bioavailability (<20%) due to low solubility or first-pass metabolism .

- Off-target effects : Oxalamides may inhibit cytochrome P450 isoforms (e.g., CYP3A4), altering drug metabolism .

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native kinases) can skew IC50 values by 10–50% .

Q. How can molecular docking guide the optimization of this compound for neurokinin-1 receptor (NK1R) antagonism?

- Docking workflow :

- Use AutoDock Vina to model ligand-NK1R interactions (PDB: 2XSA).

- Identify key binding residues (e.g., His197, Gln165) for hydrogen bonding with the oxalamide carbonyl .

- Optimize substituents (e.g., 4-chlorophenethyl) for π-π stacking with Phe268 .

- Validation : Compare predicted vs. experimental Ki values (e.g., <100 nM target) .

Q. What analytical strategies resolve contradictions in reported IC50 values across studies?

-

Standardize assay conditions :

Variable Recommendation Enzyme concentration 1–5 nM (to avoid substrate depletion) ATP levels Match physiological conditions (e.g., 1 mM for kinases) Incubation time 30–60 mins (prevents equilibrium shifts) -

Cross-validate with orthogonal assays : SPR or ITC to confirm binding affinities .

Q. What are the challenges in scaling up synthesis for preclinical trials?

- Key issues :

- Solutions :

Q. How do metabolic pathways influence the compound’s in vivo half-life?

- Primary metabolites : Hydroxylation at the 4-methylphenyl group (CYP2D6-mediated) and N-dealkylation of the oxalamide .

- Strategies to improve stability :

- Introduce deuterium at labile C-H bonds (e.g., methyl group) .

- Replace chlorophenethyl with bioisosteres (e.g., cyclopropyl) .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Cancer : Xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg) .

- Neuroinflammation : LPS-induced murine models to assess NK1R-dependent cytokine suppression .

- PK/PD analysis : Plasma sampling over 24 hrs to correlate exposure (AUC) with target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.